![molecular formula C28H38N4O4S B13836329 N-Formyl-Met-Leu-Phe benzylamide](/img/structure/B13836329.png)
N-Formyl-Met-Leu-Phe benzylamide
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Overview
Description
N-Formyl-Met-Leu-Phe benzylamide is a synthetic tripeptide compound known for its potent chemotactic properties. It is widely used in scientific research, particularly in studies involving polymorphonuclear leukocytes (PMNs) and neutrophils. This compound plays a significant role in the field of immunology and cell signaling due to its ability to induce chemotaxis and activate immune cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Formyl-Met-Leu-Phe benzylamide typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, N-formylmethionine, to a solid resin. Subsequent amino acids, leucine and phenylalanine, are added sequentially through coupling reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
N-Formyl-Met-Leu-Phe benzylamide undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can reverse the oxidation of methionine.
Substitution: The formyl group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles can be used to substitute the formyl group
Major Products
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Restored methionine.
Substitution: Derivatives with substituted formyl groups
Scientific Research Applications
Immunological Studies
N-Formyl-Met-Leu-Phe benzylamide is widely used in immunological research to study leukocyte behavior. Its ability to induce chemotaxis has made it a standard tool for investigating the mechanisms underlying immune responses. For instance, studies have shown that fMLF can significantly enhance the migration of neutrophils towards infected tissues, demonstrating its role as a potent chemotactic agent .
Inflammation Research
The compound has been implicated in various inflammatory conditions. Research indicates that elevated levels of formyl peptide receptors are associated with diseases such as emphysema and colitis. By understanding how this compound influences inflammation, scientists aim to develop targeted therapies for these conditions .
Therapeutic Implications
Given its role in immune activation, this compound is being explored for therapeutic applications. Potential uses include:
- Anti-infective therapies : Enhancing the recruitment and activation of leukocytes at infection sites.
- Cancer immunotherapy : Modulating immune responses to improve the efficacy of cancer treatments by directing immune cells to tumor sites .
Case Study 1: Neutrophil Activation
In a study examining the effects of this compound on human neutrophils, researchers found that exposure to varying concentrations resulted in significant increases in both chemotactic response and enzyme release. The study highlighted the compound's potency compared to non-formylated peptides, underscoring its importance in immune activation .
Case Study 2: Inflammatory Disease Models
Research involving animal models of colitis demonstrated that administration of this compound exacerbated inflammation. This finding suggests that while the peptide can be beneficial in recruiting immune cells, it may also contribute to pathological inflammation when dysregulated .
Mechanism of Action
N-Formyl-Met-Leu-Phe benzylamide exerts its effects by binding to formyl peptide receptors (FPRs) on the surface of immune cells. This binding activates G protein-coupled receptor (GPCR) signaling pathways, leading to various cellular responses such as chemotaxis, activation of respiratory burst, and secretion of lysosomal enzymes. The primary molecular targets are FPR1 and FPR2, which mediate the compound’s effects on immune cell activation and migration .
Comparison with Similar Compounds
N-Formyl-Met-Leu-Phe benzylamide is unique among chemotactic peptides due to its specific sequence and potent activity. Similar compounds include:
N-Formyl-Met-Leu-Phe: The parent compound without the benzylamide group.
N-Formyl-Met-Leu-Phe-OH: A variant with a hydroxyl group instead of benzylamide.
N-Formyl-Met-Leu-Phe-NH2: A variant with an amide group instead of benzylamide
These compounds share similar chemotactic properties but differ in their specific interactions with receptors and their stability under various conditions.
Properties
Molecular Formula |
C28H38N4O4S |
---|---|
Molecular Weight |
526.7 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-(benzylamino)-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C28H38N4O4S/c1-20(2)16-24(31-27(35)23(30-19-33)14-15-37-3)28(36)32-25(17-21-10-6-4-7-11-21)26(34)29-18-22-12-8-5-9-13-22/h4-13,19-20,23-25H,14-18H2,1-3H3,(H,29,34)(H,30,33)(H,31,35)(H,32,36)/t23-,24-,25-/m0/s1 |
InChI Key |
SYWWPBYRTBWRKE-SDHOMARFSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2)NC(=O)[C@H](CCSC)NC=O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2)NC(=O)C(CCSC)NC=O |
Origin of Product |
United States |
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